6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo(2,1-b)thiazole
Overview
Description
The compound “6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo(2,1-b)thiazole” is a heterocyclic compound with potential biological activities .
Molecular Structure Analysis
The molecular formula of this compound is C16H12FN3S. It has a molecular weight of 297.4 g/mol. The IUPAC name for this compound is 5-(4-fluorophenyl)-6-pyridin-4-yl-2,3-dihydroimidazo[2,1-b][1,3]thiazole .Chemical Reactions Analysis
While specific chemical reactions involving “6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo(2,1-b)thiazole” are not detailed in the available literature, imidazo[2,1-b]thiazoles are known to participate in a variety of reactions .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 56 Ų. It has a XLogP3-AA value of 2.9, indicating its lipophilicity. It has 0 hydrogen bond donors and 4 hydrogen bond acceptors. The compound has 2 rotatable bonds .Scientific Research Applications
Synthesis and Structural Analysis
A study focused on the regiospecific synthesis of related compounds, including 6-phenyl-5-(4-pyridyl)-2,3-dihydroimidazo[2,1-b]thiazole, and explored their anti-inflammatory activity. The structures were confirmed via X-ray crystallography, highlighting the compound's potential as an anti-inflammatory agent (Shilcrat et al., 1991).
Anticancer Applications
Research into imidazo[2,1-b]thiazole derivatives designed as BRAF inhibitors revealed compounds with significant cytotoxic activity against colon cancer and melanoma cell lines. This underscores the compound's relevance in cancer research, particularly for its potential to inhibit key pathways in melanoma (Abdel‐Maksoud, Ammar, & Oh, 2019).
Antitubercular Activity
A series of 6-substituted-2-(4-methyl-2-substituted phenylthiazol-5-yl)H-imidazo[1,2-a]pyridine derivatives exhibited promising antitubercular activity against Mycobacterium smegmatis MC2 155 strain, indicating the potential of similar compounds in tuberculosis treatment strategies (Abhale et al., 2016).
Anti-inflammatory Research
Novel imidazo[2,1-b][1,3]thiazine derivatives modified with a 4-pyridinyloxyl moiety were synthesized as potential anti-inflammatory agents, highlighting the structural versatility and therapeutic potential of this scaffold in inflammation-related disorders (Biointerface Research in Applied Chemistry, 2022).
Fluorescence Applications
Imidazo[1,5-a]pyridinium ions, structurally related to the compound , demonstrated dual emission pathways and fluorescence switching in response to pH changes. This property could be leveraged in developing sensitive and selective biological sensors (Hutt et al., 2012).
properties
IUPAC Name |
6-(4-fluorophenyl)-5-pyridin-4-yl-2,3-dihydroimidazo[2,1-b][1,3]thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3S/c17-13-3-1-11(2-4-13)14-15(12-5-7-18-8-6-12)20-9-10-21-16(20)19-14/h1-8H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOELZIQOLWZLQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=C(N21)C3=CC=NC=C3)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70223168 | |
Record name | 6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo(2,1-b)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70223168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo(2,1-b)thiazole | |
CAS RN |
72873-74-6 | |
Record name | 6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo(2,1-b)thiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072873746 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo(2,1-b)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70223168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SKF-86002 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SKF-86002 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R6QDF1UO7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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